![molecular formula C16H22N2O4S B5812008 N-(3-acetylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5812008.png)
N-(3-acetylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide, also known as N-Acetyl-L-pipecolic acid sulfonamide (NAPSA), is a synthetic compound that has shown potential in various scientific research applications.
Mechanism of Action
NAPSA exerts its pharmacological effects through the inhibition of amyloid beta peptide aggregation and the modulation of oxidative stress. It has been shown to inhibit the formation of reactive oxygen species, which are known to contribute to cellular damage and neurodegeneration.
Biochemical and Physiological Effects
In addition to its potential therapeutic effects for neurodegenerative diseases, NAPSA has also been shown to exhibit anti-inflammatory and antioxidant properties. Studies have shown that NAPSA can reduce the production of pro-inflammatory cytokines and increase the expression of antioxidant enzymes, leading to a reduction in oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of NAPSA is its relatively low toxicity, making it a suitable candidate for further preclinical studies. However, one limitation of NAPSA is its low solubility in water, which may affect its bioavailability and limit its potential therapeutic effects.
Future Directions
Future research on NAPSA should focus on its potential therapeutic effects for neurodegenerative diseases, as well as its anti-inflammatory and antioxidant properties. Further studies should also investigate the optimal dosing and administration of NAPSA, as well as its potential interactions with other drugs. Additionally, the development of more water-soluble derivatives of NAPSA may improve its bioavailability and increase its potential therapeutic effects.
Synthesis Methods
NAPSA can be synthesized through a multistep process involving the reaction of N-acetyl-3-aminophenol with ethyl 2-bromoacetate, followed by hydrolysis and cyclization to form the intermediate compound. The intermediate compound is then reacted with piperidine and subsequently with methanesulfonyl chloride to form NAPSA.
Scientific Research Applications
NAPSA has shown potential in various scientific research applications, including its use as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that NAPSA can inhibit the aggregation of amyloid beta peptides, which are known to play a crucial role in the development of Alzheimer's disease.
properties
IUPAC Name |
N-(3-acetylphenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-13(19)14-7-6-8-15(11-14)18(23(2,21)22)12-16(20)17-9-4-3-5-10-17/h6-8,11H,3-5,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGBPIFQIMPWGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N(CC(=O)N2CCCCC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.